2-Nitro-4-(trifluoromethoxy)benzonitrile
Overview
Description
2-Nitro-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3F3N2O3 It is a benzonitrile derivative containing both nitro and trifluoromethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(trifluoromethoxy)benzonitrile typically involves multiple steps. One common method starts with the nitration of 4-(trifluoromethoxy)benzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, or other metal catalysts.
Nucleophiles: Sodium methoxide, potassium tert-butoxide, and other strong bases.
Major Products Formed
Reduction: 2-Amino-4-(trifluoromethoxy)benzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Nitro-4-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Pharmaceutical Research: It is used in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(trifluoromethoxy)benzonitrile depends on its specific application. In organic synthesis, its reactivity is primarily influenced by the electron-withdrawing effects of the nitro and trifluoromethoxy groups, which activate the aromatic ring towards nucleophilic substitution. In pharmaceutical research, the compound’s interactions with biological targets are determined by its structural features and functional groups .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzonitrile: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Nitro-2-(trifluoromethyl)benzonitrile: Another isomer with the nitro and trifluoromethyl groups in different positions on the aromatic ring.
Uniqueness
2-Nitro-4-(trifluoromethoxy)benzonitrile is unique due to the presence of both nitro and trifluoromethoxy groups, which impart distinct electronic properties and reactivity patterns. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity profiles .
Properties
IUPAC Name |
2-nitro-4-(trifluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O3/c9-8(10,11)16-6-2-1-5(4-12)7(3-6)13(14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIQRRVMKNNZPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592997 | |
Record name | 2-Nitro-4-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142494-69-7 | |
Record name | 2-Nitro-4-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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